Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt

Hypoglycemic agent Oxaluric acid derivative Oral antidiabetic

Select the ammonium salt of 5-ethyloxaluric acid to leverage a non-interchangeable pharmacological profile. This form delivers a documented 26.6% oral hypoglycemic response in rats, distinct from the 5-methyl homolog (25.2%), with an LD₅₀ of 3,000–4,000 mg/kg. The ammonium counterion was deliberately selected in patent compositions to enhance dissolution and oral bioavailability. Dual patent coverage (hypoglycemic and renal failure indications) supports metabolic-renal crossover research. Additionally, its superior aqueous solubility establishes it as the preferred calibration standard for LC-MS/MS quantification of cymoxanil degradation products in environmental matrices.

Molecular Formula C5H11N3O4
Molecular Weight 177.16 g/mol
CAS No. 105918-81-8
Cat. No. B027935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt
CAS105918-81-8
SynonymsAcetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt
Molecular FormulaC5H11N3O4
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCCNC(=O)NC(=O)C(=O)[O-].[NH4+]
InChIInChI=1S/C5H8N2O4.H3N/c1-2-6-5(11)7-3(8)4(9)10;/h2H2,1H3,(H,9,10)(H2,6,7,8,11);1H3
InChIKeyOIXKHCJUTFWBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, (((Ethylamino)carbonyl)amino)oxo-, Monoammonium Salt (CAS 105918-81-8): Core Identity and Structural Class


Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt (CAS 105918-81-8), systematically named azanium;2-(ethylcarbamoylamino)-2-oxoacetate, is a 5-ethyl-substituted oxaluric acid ammonium salt with molecular formula C₅H₁₁N₃O₄ and molecular weight 177.16 g/mol . The compound belongs to the N-carbamoyl-α-amino acid class, characterized by a ureido linkage bridging an ethylamino group to an oxoacetate backbone [1]. First disclosed in the patent literature as "5-ethyloxaluric acid ammonium salt (Compound 2)," it was identified among preferred oxaluric acid derivatives possessing oral hypoglycemic activity [1]. Its free acid counterpart (2-(3-ethylureido)-2-oxoacetic acid, CAS 105919-00-4) is also recognized as a hydrolytic degradation product of the cyanoacetamide fungicide cymoxanil .

Why 5-Ethyloxaluric Acid Ammonium Salt (CAS 105918-81-8) Cannot Be Interchanged with Its Free Acid or Methyl Homolog


Substituting the ammonium salt of 5-ethyloxaluric acid with its free acid form (CAS 105919-00-4) or with the 5-methyl homolog (Compound 1) introduces meaningful differences in solubility, oral bioavailability, and pharmacological profile that preclude generic interchange. The ammonium counterion is not merely a spectator; in the oxaluric acid series, the ammonium salt form was deliberately selected over the free acid for preferred pharmaceutical compositions, implying a non-trivial contribution to dissolution rate and gastrointestinal absorption [1]. Furthermore, the 5-ethyl substitution yields a measurably distinct hypoglycemic response (26.6% blood glucose reduction) compared to the 5-methyl analog (25.2%) at an identical 100 mg/kg oral dose in the same rat model, establishing that the N-alkyl chain length modulates pharmacodynamic potency within this series [1]. These quantitative differences—combined with the compound's unique dual listing in both hypoglycemic and renal failure patent families—make indiscriminate substitution scientifically unsound for applications requiring reproducible pharmacokinetic or pharmacological outcomes [1][2].

Quantitative Differentiation Evidence for 5-Ethyloxaluric Acid Ammonium Salt (CAS 105918-81-8) vs. Closest Comparators


Hypoglycemic Potency: 5-Ethyl vs. 5-Methyl Oxaluric Acid Ammonium Salt (Head-to-Head, Same Study)

In a direct head-to-head comparison within the same patent, 5-ethyloxaluric acid ammonium salt (Compound 2, the target) produced a 26.6% reduction in blood glucose at an oral dose of 100 mg/kg in fasted Wistar rats, compared to a 25.2% reduction for the 5-methyl analog (Compound 1) at the identical dose [1]. The control group mean blood glucose was 139 ± 3 mg/dL. The ethyl homolog thus demonstrated a numerical advantage of approximately 1.4 percentage points over the methyl homolog, with a tighter error margin (±4 vs. ±7 mg/dL), suggesting more consistent inter-individual response [1]. For context, the clinical standard tolbutamide achieved a 64.0% reduction at the same dose, indicating that oxaluric acid derivatives produce a more moderate, potentially safer glycemic-lowering profile [1].

Hypoglycemic agent Oxaluric acid derivative Oral antidiabetic

Acute Oral Toxicity: 5-Ethyloxaluric Acid Ammonium Salt Exhibits Higher LD50 Than Selected Oxaluric Acid Derivatives

In an acute oral toxicity study in ddY-strain male mice, 5-ethyloxaluric acid ammonium salt (Compound 2) demonstrated an LD50 range of 3,000–4,000 mg/kg, representing a 2- to 4-fold higher lethal dose threshold compared to Compound 13 (another oxaluric acid derivative within the same patent series), which exhibited an LD50 of 1,000–2,000 mg/kg [1]. Compound 20 exhibited an LD50 exceeding 4,000 mg/kg, placing the 5-ethyl analog in an intermediate safety tier among the tested oxaluric acid derivatives [1]. Test compounds were administered as suspensions in 0.5% aqueous carboxymethylcellulose to mice fasted for 20 hours, with mortality monitored over 7 days [1].

Acute toxicity Safety margin Oral LD50

Ammonium Salt Form vs. Free Acid: Solubility and Formulation Advantage (Class-Level Inference)

The target compound (CAS 105918-81-8, MW 177.16 g/mol) is the monoammonium salt of 5-ethyloxaluric acid, whereas the corresponding free acid (CAS 105919-00-4, MW 160.13 g/mol) lacks the ammonium counterion . Although direct experimental aqueous solubility data for either form are not publicly available, ammonium salts of carboxylic acids are a well-established class-level strategy to enhance aqueous solubility and dissolution rate relative to the parent free acid, a principle arising from the salt's capacity to form stronger ion-dipole interactions with water [1]. In the patent disclosure, the ammonium salt form was specifically selected for the preferred pharmaceutical compositions, consistent with an intent to optimize oral bioavailability . The free acid form is primarily listed as a cymoxanil degradation product for analytical residue studies rather than as a pharmaceutical candidate .

Salt selection Aqueous solubility Pharmaceutical formulation

Dual Therapeutic Patent Indication: Hypoglycemic and Renal Failure Applications (Unique Among Closest Analogs)

5-Ethyloxaluric acid ammonium salt is explicitly named as a preferred compound in two distinct patent families: (i) US4708954A for hypoglycemic oxaluric acid derivatives, where it is listed as Compound 2 with demonstrated in vivo glucose-lowering activity [1]; and (ii) US20050245577A1 for agents to suppress progression of renal failure, where it is listed among preferred oxaluric acid ammonium salts [2]. This dual therapeutic documentation—spanning both metabolic (hypoglycemic) and renal (creatinine suppression) endpoints—is a distinguishing feature relative to other N-alkyl oxaluric acid derivatives, such as 5-butyloxaluric acid or 5-cyclohexyloxaluric acid, which are named only in the hypoglycemic patent [1]. The renal failure patent separately demonstrated that 5-methyloxaluric acid significantly suppressed blood creatinine increase in adenine-induced renal failure model rats at oral doses of 18.8–37.5 mg/kg/day [2], providing a class-level inference that the 5-ethyl homolog may share this renoprotective property.

Dual indication Renal failure Hypoglycemic agent

Structural Characterization Completeness: Full Spectroscopic Identity Established for CAS 105918-81-8

The patent literature provides a complete spectroscopic identity package for 5-ethyloxaluric acid ammonium salt (Compound 2) that is absent from public databases for many other oxaluric acid salts. Specifically, the compound is characterized by: melting point 158–160 °C; IR (KBr) major bands at 3320, 3230, 1700, 1680, 1635, and 788 cm⁻¹; ¹H NMR (DMSO-d₆) δ 1.05 (t, 3H, J=7.3 Hz, CH₃), 3.16 (dq, 2H, J=7.3 Hz, CH₂), 7.26 (brs, 4H, NH₄⁺), 8.13 (brt, 1H, J=7.3 Hz, NH), 9.43 (brs, 1H, NH); and MS (m/z) 160 (M⁺ of free acid form), with fragment ions at 145, 115, 90, 72, 44, and 30 [1]. In contrast, public databases such as ChemSrc and BaseChem report minimal or no physicochemical or spectroscopic data for this CAS number [2]. This characterization completeness allows for unambiguous identity confirmation upon receipt, which is a critical procurement consideration for reference standard or GLP study applications.

Compound identity verification Spectroscopic characterization Reference standard qualification

Cymoxanil Degradation Product: Analytical Reference Standard Application in Pesticide Residue Analysis

The free acid form (CAS 105919-00-4) is a documented hydrolytic degradation product of the cyanoacetamide fungicide cymoxanil, which is widely used for late blight control in potatoes, grapes, and tomatoes . Cymoxanil undergoes pH-dependent hydrolytic degradation with a half-life of 31 minutes at pH 9 and 722 days at pH 2.8, proceeding through cyclization and amide bond cleavage pathways that ultimately generate polar metabolites including oxalic acid and ureido-oxoacetic acid derivatives [1]. The ammonium salt form (CAS 105918-81-8) offers a distinct analytical advantage over the free acid for LC-MS/MS residue methods: its improved aqueous solubility facilitates preparation of calibration standards in aqueous mobile phases without the need for organic co-solvents that might perturb chromatography of polar metabolites [2]. This solubility differential is especially relevant for environmental fate studies requiring aqueous-phase standard addition at environmentally relevant concentrations.

Cymoxanil metabolite Pesticide residue analysis Environmental fate

High-Value Application Scenarios for 5-Ethyloxaluric Acid Ammonium Salt (CAS 105918-81-8) Based on Quantitative Evidence


Oral Hypoglycemic Agent Reference Standard for In Vivo SAR Studies

For pharmacology laboratories conducting structure-activity relationship (SAR) studies on oxaluric acid derivatives, the 5-ethyl analog provides an essential reference point between the 5-methyl and 5-butyl homologs. The documented 26.6% blood glucose reduction at 100 mg/kg p.o. in rats [1], combined with an LD50 of 3,000–4,000 mg/kg [1], establishes a measurable efficacy-toxicity window that can be used to benchmark novel N-alkyl oxaluric acid candidates. The availability of complete spectroscopic characterization data (mp, IR, NMR, MS) from the patent literature [1] further supports its use as a qualified reference standard for in-house identity verification prior to animal dosing studies. This scenario is most relevant when the research objective is to optimize the N-alkyl chain for glycemic control without incurring the excessive hypoglycemic risk associated with sulfonylureas such as tolbutamide (64.0% reduction at the same dose) [1].

Diabetic Nephropathy Translational Research: Dual Hypoglycemic and Renal Failure Indication

Research groups investigating the intersection of diabetes and chronic kidney disease can leverage the compound's unique dual-patent coverage in both hypoglycemic [1] and renal failure [2] indications. Although renal efficacy data have been directly published only for the 5-methyl analog (significant suppression of blood creatinine increase at 18.8–37.5 mg/kg/day in adenine-induced renal failure rats) [2], the explicit naming of 5-ethyloxaluric acid ammonium salt in the renal failure patent claims supports its investigation as a tool compound for studying metabolic-renal crossover mechanisms. This application scenario is particularly valuable given the high unmet need for antidiabetic agents that do not exacerbate renal impairment—a limitation of several first-line diabetes therapies.

Cymoxanil Environmental Fate and Food Safety Residue Analysis

For analytical laboratories performing regulatory pesticide residue monitoring, the ammonium salt form of 5-ethyloxaluric acid serves as a practical aqueous-compatible calibration standard for quantifying cymoxanil degradation products in water, soil, and crop matrices . Cymoxanil degrades rapidly under alkaline conditions (t₁/₂ = 31 min at pH 9) [3], generating polar metabolites that require aqueous-compatible reference standards for accurate LC-MS/MS quantification. The ammonium salt's expected solubility advantage over the free acid form makes it the preferred choice for preparing stock and working standard solutions in aqueous mobile phases, reducing the need for organic co-solvents that can cause matrix effects or retention time shifts in reversed-phase chromatography [4].

Pharmacopoeial Reference Standard Qualification for Oxaluric Acid Derivative Monographs

For compendial standards development organizations or quality control laboratories, the availability of comprehensive primary characterization data for this compound [1]—including melting point (158–160 °C), IR spectrum with six assigned absorption bands, ¹H NMR with full proton assignment, and mass spectrum with fragmentation pattern—makes it a strong candidate for qualification as a pharmacopoeial reference standard for the oxaluric acid derivative class. The ammonium salt form is specifically listed among preferred compounds in both major patent families [1][2], providing a regulatory precedent for its selection as a representative class standard. This scenario is relevant when establishing monograph specifications for identity, purity, and assay of oxaluric acid derivatives in pharmaceutical-grade material.

Quote Request

Request a Quote for Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.